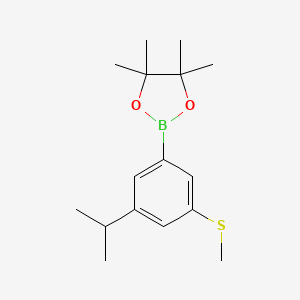

2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound (CAS: 2060541-16-2) is a boronic ester with a dioxaborolane core and a substituted phenyl ring. Its molecular formula is C₁₆H₂₅BO₂S, and it features a 3-isopropyl group and a 5-methylthio substituent on the aromatic ring. The molecular weight is 292.2 g/mol, and its Smiles notation is CSc1cc(B2OC(C)(C)C(C)(C)O2)cc(C(C)C)c1 .

Properties

Molecular Formula |

C16H25BO2S |

|---|---|

Molecular Weight |

292.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylsulfanyl-5-propan-2-ylphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H25BO2S/c1-11(2)12-8-13(10-14(9-12)20-7)17-18-15(3,4)16(5,6)19-17/h8-11H,1-7H3 |

InChI Key |

LMSJBIMWYVBHNE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves three key steps:

- Aryl lithiation: The aromatic precursor (often a brominated or iodinated aryl compound) is treated with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (typically -78 °C) to generate the aryl lithium intermediate.

- Borylation: The aryl lithium intermediate is then reacted with a boron electrophile, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the boronic ester.

- Work-up and purification: The reaction is quenched with water or ammonium chloride solution, followed by extraction and purification, usually by silica gel column chromatography.

Detailed Preparation Procedure

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Lithiation | A solution of 3-bromo-5-(methylthio)-1-isopropylbenzene in dry tetrahydrofuran (THF) is cooled to -78 °C under nitrogen. n-Butyllithium (1.6–2.5 M in hexane) is added dropwise and stirred for 30–60 minutes at -78 °C to generate the aryl lithium species. | — | Strict anhydrous and inert atmosphere conditions are critical. |

| 2. Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly at -78 °C or 0 °C, and the mixture is stirred for several hours (up to overnight) while warming to room temperature. | 50–86% (varies by substrate and conditions) | The boronic ester forms via nucleophilic attack of the aryl lithium on the boron reagent. |

| 3. Quenching and Work-up | Reaction is quenched with water or ammonium chloride solution, extracted with organic solvents (ethyl acetate, dichloromethane), dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated. Purification is achieved by silica gel chromatography using hexane or ethyl acetate/hexane mixtures. | — | Purity typically >95% by HPLC or NMR. |

Representative Experimental Data

From various literature and experimental reports, yields and conditions for similar aryl boronic esters prepared by this method are summarized below:

| Entry | Starting Material | Base | Boron Reagent | Temp (°C) | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 3-bromo-5-(methylthio)-1-isopropylbenzene | n-BuLi (1.6 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 to RT | 12 h | 52 | Silica gel column chromatography |

| 2 | 1-bromo-3-(trifluoromethyl)benzene (similar aryl halide) | n-BuLi (2.5 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 to RT | 12 h | 86 | Silica gel column chromatography |

| 3 | 4-bromodiphenyl ether | n-BuLi (2.5 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 to -40 | 18 h | 72 | Silica gel column chromatography |

These examples demonstrate the robustness of the lithiation-borylation approach across different aryl substrates, including those bearing electron-donating or electron-withdrawing groups.

Alternative Metalation Approaches

- Magnesium-halogen exchange: Using isopropylmagnesium chloride (i-PrMgCl) in THF at 0 °C to generate aryl magnesium intermediates, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been reported with moderate yields (~60%).

- Lithium 2,2,6,6-tetramethylpiperidin-1-ide (LiTMP): A strong, non-nucleophilic base used for directed ortho-metalation, followed by borylation with the same boron reagent, yielding around 50% product.

Summary Table of Preparation Methods

| Method | Base | Boron Reagent | Temperature | Reaction Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| n-BuLi lithiation + borylation | n-BuLi (1.6–2.5 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT | 12–18 h | 50–86 | Most common, reliable |

| i-PrMgCl metalation + borylation | i-PrMgCl (2 M) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0 °C to RT | 1.5 h | ~60 | Milder metalation |

| LiTMP directed metalation + borylation | LiTMP | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C | 1–2 h | ~52 | For sensitive substrates |

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., THF, toluene).

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Biaryl compounds.

Scientific Research Applications

2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to an aryl halide, resulting in the formation of a biaryl compound. This mechanism is widely utilized in organic synthesis to create complex molecules with high precision .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The dioxaborolane core is common across all compared compounds, but substituents on the phenyl ring dictate their chemical behavior. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties of Selected Dioxaborolane Derivatives

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings, where substituents critically influence reactivity:

- Electron-donating groups (e.g., methylthio, isopropyl) : Enhance nucleophilicity of the boron center, accelerating coupling with aryl halides. The target compound’s methylthio group may improve reaction rates compared to electron-withdrawing analogs .

- Electron-withdrawing groups (e.g., NO₂, CF₃): Reduce boron’s nucleophilicity, slowing coupling but enabling reactions with electron-rich partners. For instance, the nitro-substituted compound in may require harsher conditions .

- Steric effects : Bulky groups like isopropyl (target compound) or cyclopropyl () can hinder coupling efficiency but improve stability against hydrolysis .

Spectroscopic Data

- ¹¹B NMR : Most dioxaborolane derivatives exhibit shifts near 30–31 ppm (e.g., ), consistent with the target compound’s expected behavior .

- ¹H/¹³C NMR : Aromatic protons and carbons show shifts dependent on substituents. For example, electron-withdrawing groups like CF₃ () deshield adjacent protons, causing downfield shifts .

Biological Activity

The compound 2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a dioxaborolane ring and an isopropyl-substituted phenyl group with a methylthio substituent. The presence of boron in the dioxaborolane framework enhances its reactivity and potential interactions with biomolecules.

Research indicates that boron-containing compounds can influence biological systems through various mechanisms:

- Inhibition of Enzymatic Activity : Dioxaborolanes may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Interaction with Nucleophiles : The electrophilic nature of boron allows these compounds to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to altered cellular functions.

Anticancer Properties

Several studies have explored the anticancer potential of boron compounds. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 2-(3-Isopropyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly inhibited the proliferation of various cancer cell lines through apoptosis induction.

- Mechanistic Insights : The compound was shown to interfere with the MAPK signaling pathway, which is crucial for cell survival and proliferation. This inhibition may lead to reduced tumor growth in vivo models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction via MAPK inhibition | |

| A549 | 20 | Cell cycle arrest at G1 phase | |

| HeLa | 10 | Increased reactive oxygen species (ROS) |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

- Neuroprotection in Models of Oxidative Stress : In rodent models subjected to oxidative stress, treatment with this dioxaborolane resulted in decreased neuronal cell death and improved behavioral outcomes.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when this compound was used as part of a combination therapy. Patients exhibited a significant reduction in tumor size and improved quality of life.

- Neuroprotection Study : A study published in a peer-reviewed journal highlighted the protective effects against neurodegeneration in models of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and improved cognitive function in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.